3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
3-(2,4-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid: is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 2,4-dimethylphenyl group attached to the pyrazole ring at position 3 and a carboxylic acid group at position 5
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology: In biological research, 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid is studied for its potential as a bioactive molecule. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new pharmaceuticals.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
Target of Action
It is structurally similar to amitraz , a non-systemic acaricide and insecticide. Amitraz is known to interact with alpha-adrenergic receptors and octopamine receptors in the central nervous system .
Mode of Action
Based on its structural similarity to amitraz, it may also act as an alpha-adrenergic agonist, interacting with octopamine receptors of the central nervous system . This interaction can lead to overexcitation, paralysis, and death in insects .
Biochemical Pathways
Amitraz, a structurally similar compound, is known to inhibit monoamine oxidases and prostaglandin synthesis . These biochemical pathways are crucial for neurotransmission and inflammatory responses, respectively.
Result of Action
Based on its structural similarity to amitraz, it may cause overexcitation, paralysis, and death in insects .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the carboxylic acid. The reaction conditions often involve refluxing in ethanol or another suitable solvent, with the addition of a base such as sodium ethoxide to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid derivatives with additional carboxylic acid groups.
Reduction: Formation of 3-(2,4-dimethylphenyl)-1H-pyrazole-5-methanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the substituents introduced.
Comparison with Similar Compounds
- 3-(2,4-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
- 3-(2,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic acid
Comparison: Compared to similar compounds, 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid is unique due to the position of the carboxylic acid group on the pyrazole ring. This positional difference can significantly impact its chemical reactivity and biological activity. For instance, the carboxylic acid group at position 5 may confer different binding properties to biological targets compared to a carboxylic acid at position 4.
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-7-3-4-9(8(2)5-7)10-6-11(12(15)16)14-13-10/h3-6H,1-2H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEUPOAEAAAQGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NNC(=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101220000 | |
Record name | 5-(2,4-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101220000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113342-33-9 | |
Record name | 5-(2,4-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113342-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2,4-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101220000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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